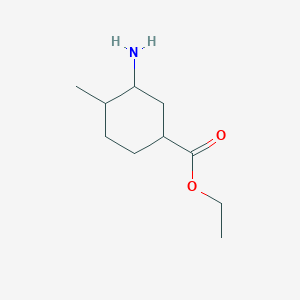
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an ethyl ester group, an amino group, and a methyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methyl groups.
Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学的研究の応用
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylate form. These interactions can modulate biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-amino-1-methylcyclohexane-1-carboxylate
- Ethyl 4-methylcyclohexane-1-carboxylate
Uniqueness
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
ethyl 3-amino-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3 |
InChIキー |
CENWWPCJOYRDPT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C(C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


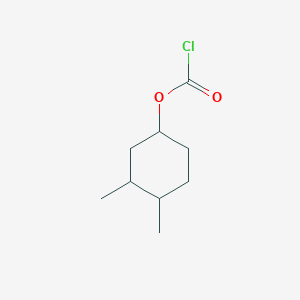
![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)

![1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid](/img/structure/B13219320.png)

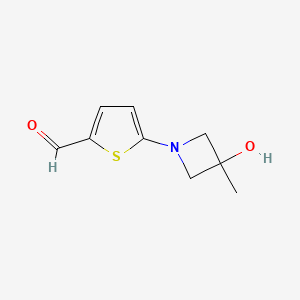

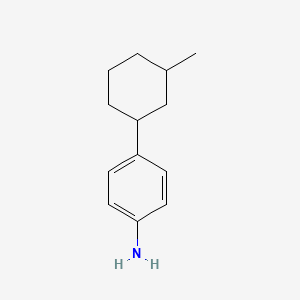


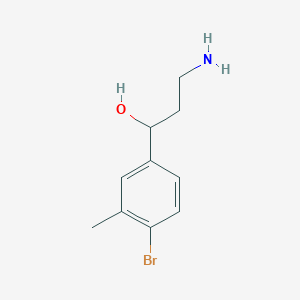
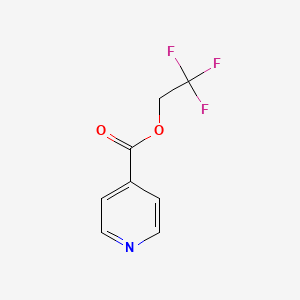
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
